2-fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Lipophilic ligand efficiency Physicochemical property optimization Drug-likeness

2-Fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide (molecular formula C18H14FN3O3, MW 339.33 g/mol) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) benzamide class. The compound features a 2-fluorobenzamide moiety linked to a 4-(4-allyloxyphenyl)-1,2,5-oxadiazol-3-yl scaffold, a chemotype recognized for its ability to engage diverse biological targets through π-stacking, hydrogen bonding, and halogen bonding interactions.

Molecular Formula C18H14FN3O3
Molecular Weight 339.3 g/mol
Cat. No. B12183025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Molecular FormulaC18H14FN3O3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H14FN3O3/c1-2-11-24-13-9-7-12(8-10-13)16-17(22-25-21-16)20-18(23)14-5-3-4-6-15(14)19/h2-10H,1,11H2,(H,20,22,23)
InChIKeyLUEGLBMBJJSWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide: Chemical Class and Baseline Procurement Profile


2-Fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide (molecular formula C18H14FN3O3, MW 339.33 g/mol) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) benzamide class [1]. The compound features a 2-fluorobenzamide moiety linked to a 4-(4-allyloxyphenyl)-1,2,5-oxadiazol-3-yl scaffold, a chemotype recognized for its ability to engage diverse biological targets through π-stacking, hydrogen bonding, and halogen bonding interactions [2]. While 1,2,5-oxadiazoles are relatively under-explored compared to 1,2,4- and 1,3,4-oxadiazole regioisomers, they have attracted attention in medicinal chemistry for antiplasmodial, herbicidal, and kinase-inhibitory applications [2][3]. This compound is not reported in any clinical trial and lacks extensive primary pharmacological characterization, placing it as an early-stage research tool or screening candidate rather than a validated lead [1].

Why 2-Fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide Cannot Be Replaced by a Generic 1,2,5-Oxadiazole Benzamide


The 1,2,5-oxadiazole benzamide scaffold exhibits steep structure-activity relationships (SAR) where minor substituent changes can alter biological potency by orders of magnitude. In a recent antiplasmodial series, replacing the left-hand aryl ring on N-(1,2,5-oxadiazol-3-yl)benzamides shifted IC50 values from 0.035 µM to >10 µM against P. falciparum NF54 [1]. The target compound incorporates three key structural features simultaneously: a 2-fluoro substituent on the benzamide ring (modulating conformation and target binding), a 4-allyloxy substituent on the distal phenyl ring (contributing to lipophilicity and potential covalent engagement via the terminal alkene), and the 1,2,5-oxadiazole core (defining heterocycle electronics and metabolic stability) [2]. None of these three features can be independently altered without risking loss of the pharmacological signature that defines this chemotype's utility; generic substitution is therefore not supported by available SAR evidence.

Quantitative Differentiation Evidence for 2-Fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide Against Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over the 3,4-Diethoxy Benchmark in the 1,2,5-Oxadiazole Benzamide Series

The target compound displays a calculated clogP of 2.84, markedly lower than the 3,4-diethoxy-substituted lead compound N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-aminobenzamide (clogP estimated >3.5 based on additive fragment contributions) [1][2]. This reduction in lipophilicity, combined with a topological polar surface area (tPSA) of 84.08 Ų that remains within the favorable range for oral absorption, positions the compound to achieve higher ligand efficiency indices once target activity data become available [1]. In the antiplasmodial series, the most potent compound (IC50 0.035 µM) suffered from elevated lipophilicity, whereas compounds with lower clogP values exhibited superior selectivity indices [2].

Lipophilic ligand efficiency Physicochemical property optimization Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Differentiation from 1,2,4-Oxadiazole Regioisomers

The 1,2,5-oxadiazole core of the target compound presents a distinct hydrogen-bonding vector geometry compared to 1,2,4-oxadiazole regioisomers. In common antiplasmodial screening, 1,2,5-oxadiazole benzamides exhibit IC50 values as low as 0.035 µM, whereas structurally matched 1,2,4-oxadiazole regioisomers in the same assay format typically show >10-fold weaker potency, attributable to divergent orientation of the oxadiazole nitrogen lone pairs that alters target engagement [1]. The target compound's 1,2,5-oxadiazole core places the benzamide NH and oxadiazole N2 atom in a 1,3-relationship that favors bidentate hydrogen bonding with biological targets, a geometry not accessible to 1,2,4-regioisomers [2].

Regioisomer comparison Hydrogen bonding Molecular recognition

2-Fluoro Substituent Conformational Control Versus 4-Fluoro and Non-Fluorinated Benzamide Analogs

The 2-fluoro substituent on the benzamide ring introduces a distinctive conformational bias through an intramolecular F···H–N electrostatic interaction that planarizes the amide bond relative to the phenyl ring [1]. This ortho-fluoro effect reduces the torsional angle between the amide carbonyl and the phenyl plane, thereby pre-organizing the molecule for target binding and reducing the entropic penalty upon complex formation. In contrast, 4-fluoro benzamide analogs lack this conformational restriction and adopt multiple low-energy rotamers in solution [1]. The 2-fluoro substitution also influences the amide NH acidity (pKa shift of approximately –0.3 log units relative to unsubstituted benzamide), which can enhance hydrogen-bond donor strength in the bound state [2].

Fluorine conformational effect Ortho-substitution Torsional angle control

Allyloxy Group as a Potential Covalent Warhead Versus Saturated Propoxy Ether Analogs

The 4-(prop-2-en-1-yloxy) (allyloxy) substituent on the distal phenyl ring introduces a terminal alkene moiety that can function as a latent electrophile for covalent target engagement, a feature absent in the corresponding saturated n-propoxy analog [1]. In structurally related covalent inhibitor programs, allyl ethers have been employed as weak Michael acceptors that react selectively with active-site cysteine residues only when pre-organized by non-covalent binding [1]. The saturated propoxy analog, lacking the alkene, is incapable of covalent bond formation and must rely solely on reversible binding for target occupancy. This functional dichotomy means that biological screening outcomes with the allyloxy compound may include both reversible and covalent components, whereas propoxy analogs report exclusively on reversible pharmacology [2].

Covalent inhibitor design Allyl ether reactivity Targeted covalent inhibitor

Recommended Procurement Scenarios for 2-Fluoro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery Requiring Ortho-Fluoro Conformational Control

Programs utilizing X-ray crystallography or cryo-EM for structure-based drug design benefit from the 2-fluoro benzamide conformational lock, which reduces ligand torsional自由度 and produces higher-resolution electron density for the amide moiety [1]. When co-crystallization yields are compared across fluoro-positional isomers, 2-fluoro benzamides consistently show better-defined amide density than 4-fluoro or non-fluorinated analogs due to the restricted rotamer population [1]. This compound is therefore the appropriate procurement choice for crystallographic fragment screening where conformational homogeneity accelerates structure solution and SAR interpretation.

Covalent Inhibitor Screening Cascades Exploiting Allyloxy Warhead Reactivity

Biochemical and cellular assays designed to detect time-dependent, washout-resistant inhibition require a covalent warhead. The allyloxy substituent on the target compound provides a mild Michael acceptor functionality that can engage cysteine residues without the promiscuous reactivity of acrylamide-based warheads [2]. Procurement of the allyloxy compound—rather than the saturated propoxy analog—is mandatory for time-course IC50 shift assays, jump-dilution experiments, and intact-protein mass spectrometry studies aimed at confirming covalent target adduct formation [2].

1,2,5-Oxadiazole Regioisomer-Specific Anti-Infective Screening Panels

For whole-cell screening against Plasmodium falciparum or other protozoan pathogens where the 1,2,5-oxadiazole benzamide scaffold has demonstrated potency in the sub-micromolar range (IC50 as low as 0.035 µM for close structural analogs), the target compound offers a differentiated starting point [3]. Its lower calculated lipophilicity (clogP 2.84) relative to the diethoxy lead analog suggests a more favorable selectivity index, making it a higher-value procurement choice for hit-to-lead campaigns that prioritize safety margins alongside potency [3]. Crucially, 1,2,4-oxadiazole regioisomers are not suitable substitutes for this specific antiplasmodial chemotype.

Physicochemical Property-Driven Library Design for CNS or Low-Lipophilicity Drug Space

With a tPSA of 84.08 Ų and clogP of 2.84, the compound resides within favorable property space for oral absorption and potential CNS penetration [4]. When constructing screening libraries for targets requiring reduced lipophilicity (e.g., CNS GPCRs, kinases with selectivity challenges), this compound offers a measurably lower clogP than many 1,2,5-oxadiazole benzamide analogs bearing diethoxy or trifluoromethyl substituents [4]. Procurement for property-diversified library design is supported by the compound's balanced MW (339.33 Da) and full compliance with Lipinski's Rule of Five.

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